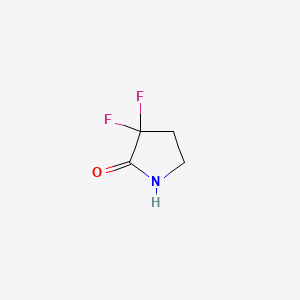

3,3-Difluoropyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHIGBFEDVNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162970-49-2 | |

| Record name | 3,3-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 3,3-Difluoropyrrolidin-2-one

Abstract

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. The introduction of a gem-difluoro group at the C3 position of the pyrrolidinone core can significantly modulate the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity, by acting as a bioisostere for a carbonyl group or by altering local electronics and conformation. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable building block, intended for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings of key synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to aid in methodological selection.

Introduction: The Strategic Value of Gem-Difluorination in Pyrrolidinones

The pyrrolidine ring is a cornerstone of many FDA-approved drugs.[1] Its saturated, five-membered structure provides a rigid, three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets. The strategic incorporation of fluorine, particularly as a gem-difluoro (CF₂) group, has become a powerful tactic in drug design.[2] The CF₂ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can subtly alter the acidity of adjacent protons.

The this compound moiety, specifically, has been integral in the development of potent and selective enzyme inhibitors. A notable example is its incorporation into inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[3][4] The synthesis of this building block, therefore, is of significant interest to the pharmaceutical industry. This guide focuses on the most practical and mechanistically insightful routes to its preparation.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be broadly categorized into two primary strategies: (A) the construction of the heterocyclic ring from an acyclic precursor already containing the gem-difluoro moiety, and (B) the direct fluorination of a pre-formed pyrrolidine ring system.

Strategy A: Cyclization of Acyclic gem-Difluorinated Precursors

This approach is arguably the most common and robust, leveraging the well-established chemistry of difluoroacetate derivatives. The core logic is to build a linear carbon chain containing the necessary functionalities for cyclization, with the CF₂ group installed early in the sequence. A prominent example of this strategy involves a Reformatsky-type reaction followed by intramolecular cyclization.[5]

The general workflow for this approach is outlined below:

Caption: Workflow for synthesis via acyclic precursor cyclization.[5]

Causality and Experimental Choices:

-

The Reformatsky Reaction: The key C-C bond formation is achieved using an organometallic nucleophile generated from ethyl bromodifluoroacetate. The use of indium is often preferred over zinc due to its higher functional group tolerance and ability to proceed under milder conditions.[5] Rhodium catalysis, such as with Wilkinson's catalyst, can further enhance the reaction's efficiency.[5]

-

N-Protection: An N-Boc (tert-butoxycarbonyl) group is a common choice for protecting the amine.[5] It is stable to the weakly nucleophilic and basic conditions of the Reformatsky reaction but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl), which sets the stage for the subsequent cyclization.

-

Cyclization: Upon N-deprotection, the liberated primary amine is poised for intramolecular nucleophilic attack on the ester carbonyl. This lactamization is often spontaneous or can be gently promoted with a mild base like triethylamine to neutralize the acid from the deprotection step.[5] This tandem deprotection-cyclization sequence is highly efficient.

Strategy B: Direct Fluorination of a Pyrrolidine-2,3-dione Precursor

An alternative strategy involves the installation of the fluorine atoms onto a pre-existing pyrrolidine ring. This approach is most feasible when the C3 position is activated for fluorination, typically by an adjacent carbonyl group. Therefore, a logical precursor is a pyrrolidine-2,3-dione, which can be synthesized from a variety of methods, including one-pot multicomponent reactions.[6][7] The gem-difluorination can then be achieved using a suitable electrophilic fluorinating agent.

The proposed mechanism involves a stepwise process:

Caption: Proposed workflow for synthesis via direct fluorination.

Causality and Experimental Choices:

-

Precursor Synthesis: Pyrrolidine-2,3-diones can be prepared through methods like the condensation of amines, aldehydes, and pyruvates.[6] The choice of N-substituent is critical, as it must be stable to the subsequent fluorination and reduction conditions, or be a readily removable protecting group (e.g., benzyl).

-

Electrophilic Fluorination: The fluorination of 1,3-dicarbonyl compounds is a well-established transformation.[8] Reagents like Selectfluor (F-TEDA-BF₄) are widely used due to their crystalline nature, stability, and relative safety compared to gaseous fluorine. The reaction proceeds via the enolate or enol form of the dione, which attacks the electrophilic fluorine source. The first fluorination is typically rapid, while the second can be slower due to the electron-withdrawing effect of the first fluorine atom, sometimes requiring stronger conditions or longer reaction times.[8]

-

Chemoselective Reduction: The final and most challenging step in this proposed route is the selective removal of the C3 ketone while leaving the C2 amide (lactam) intact. Standard ketone reductions like Wolff-Kishner (hydrazine and strong base) or Clemmensen (zinc amalgam and strong acid) are often too harsh for complex substrates. Milder, specialized methods would likely be required, and this step represents a significant potential hurdle for this strategy.

Comparative Analysis of Synthetic Routes

The choice between these primary strategies depends on factors such as starting material availability, scalability, and tolerance for specific reaction conditions.

| Feature | Strategy A (Acyclic Cyclization) | Strategy B (Direct Fluorination) |

| Key Transformation | Reformatsky Reaction & Lactamization | Electrophilic Fluorination & Ketone Reduction |

| Starting Materials | N-protected amino aldehydes, ethyl bromodifluoroacetate | N-substituted pyrrolidine-2,3-diones |

| Pros | - High convergence.[5]- Well-established and reliable reactions.- Avoids handling potentially aggressive fluorinating agents directly on the core. | - Potentially shorter route if precursor is available.- Modular N-substituent introduction. |

| Cons | - Requires synthesis of potentially unstable amino aldehyde precursor.- Can generate stereoisomers if not controlled. | - Final chemoselective reduction of C3-ketone is challenging.- Electrophilic fluorination may have side reactions. |

| Scalability | Generally good; Reformatsky reactions can be scaled effectively. | Potentially limited by the cost of fluorinating agents and the efficiency of the final reduction step. |

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent validated methods for key transformations.

Protocol 1: Synthesis of Racemic 4,4-Difluoropyrrolidin-3-one via Acyclic Cyclization

This protocol is based on the methodology reported by Lilly Research Laboratories.[5]

Step 4.1: Reformatsky Reaction to form Ethyl 2,2-difluoro-3-hydroxy-4-((tert-butoxycarbonyl)amino)butanoate (6)

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add indium powder (1.5 equiv.).

-

Reagent Addition: Add a solution of N-Boc-2-aminoacetaldehyde (1.0 equiv.) in dry THF.

-

Initiation: Add ethyl 2-bromo-2,2-difluoroacetate (1.2 equiv.) to the stirring suspension. The reaction is often exothermic and may require cooling with a water bath.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol (6) is often of sufficient purity to be used directly in the next step.

Step 4.2: Deprotection and Lactamization to form this compound

-

Deprotection: Dissolve the crude alcohol (6) from the previous step in a suitable solvent such as 2-propanol or dichloromethane. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (5-10 equiv.).

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC or LC-MS.

-

Cyclization & Neutralization: Concentrate the reaction mixture to dryness. Re-dissolve the residue in a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 1-2 hours until lactam formation is complete.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-addressed challenge in synthetic chemistry, with the cyclization of acyclic gem-difluorinated precursors representing the most mature and reliable strategy.[5][9] This route offers high convergence and relies on predictable, scalable chemical transformations. While direct fluorination of a dione precursor is mechanistically plausible, it faces significant challenges in the final, selective reduction step.

Future advancements may focus on developing catalytic, enantioselective versions of the acyclic route to provide direct access to chiral building blocks, which are of paramount importance in drug development.[10] Furthermore, the exploration of novel C-H activation and fluorination methodologies could one day provide a more direct and atom-economical route from simple pyrrolidinone precursors, potentially involving palladium catalysis or electrochemical methods.[11][12] As the demand for sophisticated, fluorinated building blocks continues to grow, innovation in the synthesis of scaffolds like this compound will remain a vital area of research.

References

- Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-61. [Link]

- Gouverneur, V., et al. (2018). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Organic Letters.

- Koldobskii, A. B., et al. (2013). A practical and cost-effective synthesis of 3,3-difluoropyrrolidine. Tetrahedron Letters, 54(32), 4254-4256.

- Al-Hadedi, A. A. M., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2685. [Link]

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

- Zielińska-Błajet, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Vasil'ev, A. V. (2018). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Chemistry of Heterocyclic Compounds, 54(5), 447-466.

- Sandford, G., et al. (2021). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 17, 248-255. [Link]

- Senturk, M., et al. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 896-900. [Link]

- Durán-Peña, M. J., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-63. [Link]

- Suganuma, S., et al. (2010). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid catalyzed by Ru/MFI. Catalysis Communications, 11(8), 749-752.

- Suganuma, S., et al. (2009). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Today, 146(1-2), 272-275. [Link]

- Durán-Peña, M. J., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. [Link]

- Mattey, A. P., et al. (2022).

- Zhang, W., et al. (2021). Electrochemical synthesis of β-difluoromethylamide compounds by N-benzenesulfonylacrylamide with difluorine reagents.

- Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[3][6][13]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(12), 3614-27. [Link]

- Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2146-2157. [Link]

- Covel, J. A., et al. (2019).

- Shi, S. L., & Buchwald, S. L. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles.

Sources

- 1. enamine.net [enamine.net]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical synthesis of β-difluoromethylamide compounds by N-benzenesulfonylacrylamide with difluorine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3-Difluoropyrrolidin-2-one: A Key Fluorinated Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the myriad of fluorinated building blocks, 3,3-difluoropyrrolidin-2-one has emerged as a particularly valuable synthon. The gem-difluoro group at the 3-position of the pyrrolidinone core imparts unique electronic and conformational constraints, making it an attractive moiety for the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoro group (CF₂) is of particular interest as it can act as a non-hydrolyzable mimic of a carbonyl group, a feature that has been exploited in the design of enzyme inhibitors. The pyrrolidinone scaffold is a prevalent motif in numerous biologically active compounds. The combination of these two features in this compound creates a versatile building block with significant potential for the development of new chemical entities.

Physicochemical Properties

While experimental data for the parent this compound is not extensively documented in publicly available literature, we can infer its properties from related structures and computational predictions. The hydrochloride salt of the corresponding amine, 3,3-difluoropyrrolidine, is a white to off-white solid with a melting point in the range of 128-136 °C and is known to be hygroscopic.[1] For substituted derivatives such as 3,3-Difluoro-4-(2-methylpropyl)pyrrolidin-2-one, the molecular weight is 177.19 g/mol .[2] The presence of the polar lactam functionality and the two electronegative fluorine atoms suggests that this compound is likely a solid at room temperature with moderate to good solubility in polar organic solvents.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 3,3-Difluoropyrrolidine Hydrochloride (Experimental) | 3,3-Difluoro-4-(2-methylpropyl)pyrrolidin-2-one (Computed) |

| Molecular Formula | C₄H₅F₂NO | C₄H₈ClF₂N | C₈H₁₃F₂NO |

| Molecular Weight | 121.09 g/mol | 143.56 g/mol | 177.19 g/mol [2] |

| Appearance | Likely a white to off-white solid | White to off-white solid[1] | - |

| Melting Point | Not available | 128-136 °C[1] | Not available |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in water | Not available |

| Hygroscopicity | Likely hygroscopic | Hygroscopic[1] | Not available |

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several strategic routes, primarily involving the introduction of the gem-difluoro moiety onto a pre-existing pyrrolidinone ring or the cyclization of a difluorinated acyclic precursor. A common and effective method involves the cyclization of an N-protected 4,4-difluoro-5-aminopentanoic acid derivative.

A practical and cost-effective synthesis of the related 3,3-difluoropyrrolidine involves a cyclization to form N-benzyl-3,3-difluoropyrrolidinone as an intermediate, which is then reduced.[3] This suggests that the N-benzyl protected lactam is a key accessible intermediate.

Conceptual Synthetic Workflow:

Figure 1: A generalized synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical, based on related literature):

Step 1: N-Protection of a γ-Aminobutyric Acid Ester

-

To a solution of a suitable γ-aminobutyric acid ester (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., benzyl chloroformate, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-protected ester.

Step 2: α,α-Difluorination

-

To a solution of the N-protected ester (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a fluorinating agent such as Selectfluor (2.2 eq).[4]

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or NMR).

-

Cool the reaction, quench with a reducing agent (e.g., sodium thiosulfate solution), and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the N-protected 4,4-difluoro-γ-aminobutyric acid ester.

Step 3: Cyclization (Lactamization)

-

The N-protected difluoro ester can be cyclized under basic or thermal conditions. For example, treatment with a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) in THF at low temperature can induce intramolecular cyclization.

-

Alternatively, thermal cyclization may be achieved by heating the ester in a high-boiling solvent.

-

After completion, the reaction is quenched and worked up to isolate the N-protected this compound.

Step 4: Deprotection (if necessary)

-

If a protecting group is used, it can be removed in the final step. For example, a benzyl group can be removed by catalytic hydrogenation.

-

Dissolve the N-protected lactam in a suitable solvent (e.g., ethanol) and add a catalyst (e.g., Pd/C).

-

Stir the mixture under a hydrogen atmosphere until the deprotection is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain this compound.

Spectroscopic Characterization

1H NMR:

-

N-H proton: A broad singlet, typically in the region of 7-9 ppm.

-

Methylene protons (C4-H₂): A triplet of triplets in the range of 2.5-3.0 ppm, showing coupling to both the adjacent methylene protons and the geminal fluorine atoms.

-

Methylene protons (C5-H₂): A triplet around 3.5-4.0 ppm, coupled to the C4 protons.

13C NMR:

-

Carbonyl carbon (C2): A singlet in the range of 170-175 ppm.

-

Difluorinated carbon (C3): A triplet (due to C-F coupling) around 115-125 ppm.

-

Methylene carbon (C4): A triplet (due to C-F coupling) in the region of 30-40 ppm.

-

Methylene carbon (C5): A singlet around 40-50 ppm.

19F NMR:

-

A single resonance, likely a triplet, due to coupling with the C4 protons. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O stretch (lactam): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.

-

C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 121.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO (m/z = 93) and subsequent fragmentation of the pyrrolidine ring. The fragmentation patterns of related pyrrolidinone derivatives can provide further insight.[5]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the lactam functionality and the electron-withdrawing gem-difluoro group.

Figure 2: Key reactive sites of this compound.

5.1. N-Functionalization: The nitrogen atom of the lactam is nucleophilic after deprotonation and can undergo various functionalization reactions.

-

N-Alkylation: The N-H proton is acidic and can be removed by a suitable base (e.g., NaH) to form the corresponding anion, which can then be alkylated with various electrophiles such as alkyl halides.[3]

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield N-acylated derivatives.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the nitrogen atom.

5.2. Carbonyl Reactivity: The carbonyl group is susceptible to nucleophilic attack, although the adjacent electron-withdrawing gem-difluoro group may modulate its reactivity.

-

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to afford 4-amino-3,3-difluorobutanoic acid. The hydrolysis of N-methylpyrrolidone is known to be influenced by temperature and alkali concentration.[6]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the lactam carbonyl to a methylene group, yielding 3,3-difluoropyrrolidine.[1][7][8]

5.3. α-Proton Acidity: The protons at the C4 position are weakly acidic and could potentially be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate could then react with various electrophiles, although this reactivity may be hindered by the electronic effects of the gem-difluoro group.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A significant application of this scaffold is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. The pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity.[9] The gem-difluoro group can enhance the binding affinity and metabolic stability of these inhibitors.

Safety and Handling

-

Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Given the hygroscopic nature of the related hydrochloride salt, storage under an inert atmosphere is recommended.

Conclusion

This compound is a fluorinated building block with significant potential in medicinal chemistry. Its unique structural and electronic properties, imparted by the gem-difluoro group on the pyrrolidinone core, make it an attractive starting material for the synthesis of novel drug candidates. While further research is needed to fully elucidate its experimental properties and reactivity, the existing literature on related compounds provides a solid foundation for its application in the design and synthesis of next-generation therapeutics. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound in drug discovery is set to increase.

References

- Graham, T. H., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

- Scott, D. J., & Britton, R. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry. [Link]

- PubChem. (n.d.). 3,3-Difluoro-4-(2-methylpropyl)pyrrolidin-2-one.

- Skibińska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]

- University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. [Link]

- Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]

- PubChem. (n.d.). 3,3-Difluoropyrrolidine.

- Carl ROTH. (n.d.).

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- O'Hagan, D. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Omega. [Link]

- ResearchGate. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. [Link]

- Krische, M. J., et al. (2019). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.

- Jones, R. C. F., et al. (1990). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- ResearchGate. (2018). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. [Link]

- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

- Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

- ResearchGate. (2020). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. [Link]

- Chemistry LibreTexts. (2023).

- McNeill, K., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

- PubMed. (2013).

- MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

- Carl ROTH. (n.d.).

- University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

- MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

- ChemRxiv. (n.d.). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. [Link]

- Sweedler, J. V., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry. [Link]

- Doyle, M. P., et al. (2023). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. The Journal of Organic Chemistry. [Link]

- Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science. [Link]

- Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science. [Link]

- ResearchGate. (2021).

- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

- ResearchGate. (n.d.). Synthesis of 3,3-Difluoroazetidines. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Banks, R. E., et al. (1970). Heterocyclic polyfluoro-compounds. Part XIII. Thermal reactions of perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) and perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) : synthesis and properties of perfluoro-(1-methyl-2-pyrrolidone), perfluoro-(1-methyl-2-oxo-3-pyrroline), and perfluoro-(1-methylazetidine). Journal of the Chemical Society C: Organic. [Link]

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]

- Goldberg, K. I., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | MDPI [mdpi.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Difluoropyrrolidin-2-one

Introduction: The Significance of Fluorinated Lactams in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[1] Lactams, particularly the five-membered γ-lactam core of pyrrolidinones, are privileged structures found in numerous pharmaceuticals.[2] The compound 3,3-difluoropyrrolidin-2-one, a gem-difluorinated γ-lactam, represents a key building block in the synthesis of innovative drug candidates, including potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3]

A rigorous and unambiguous structural elucidation of such building blocks is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of each analytical technique. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this important fluorinated intermediate.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct insight into the fluorine environments.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton and the two methylene (CH₂) groups at the C4 and C5 positions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| N1-H | 6.5 - 8.0 | Broad singlet | - | The amide proton is typically broad due to quadrupole effects from the adjacent ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| C5-H₂ | ~3.5 | Triplet (t) | ³J(HH) ≈ 7 Hz | These protons are adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift. They are split into a triplet by the two neighboring protons on C4. |

| C4-H₂ | ~2.6 | Triplet of Triplets (tt) | ³J(HH) ≈ 7 Hz, ³J(HF) ≈ 15 Hz | These protons are alpha to the CF₂ group. They are split into a triplet by the C5 protons and further split into a triplet by the two geminal fluorine atoms (³J(HF)). |

Causality of Experimental Choices: Chloroform-d (CDCl₃) is a common choice as it is a relatively non-polar solvent capable of dissolving a wide range of organic compounds.[3] The choice of a high-field instrument (e.g., 500 MHz) is crucial to resolve the complex splitting pattern of the C4-H₂ signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display four distinct signals. The presence of fluorine will induce significant splitting of the signals for the carbons to which they are attached and those nearby.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C2 | ~175 | Triplet (t) | ³J(CF) ≈ 5-10 Hz | The carbonyl carbon is the most deshielded. It will exhibit a small coupling to the fluorine atoms three bonds away. |

| C3 | ~120 | Triplet (t) | ¹J(CF) ≈ 240-260 Hz | This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond C-F coupling constant and a significant downfield shift.[5] |

| C5 | ~45 | Singlet or small triplet | ⁴J(CF) ≈ 0-3 Hz | This methylene carbon is adjacent to the nitrogen. Any coupling to the fluorine atoms over four bonds is expected to be very small or unresolved. |

| C4 | ~35 | Triplet (t) | ²J(CF) ≈ 20-25 Hz | This methylene carbon is two bonds away from the fluorine atoms, resulting in a moderate two-bond C-F coupling. |

Causality of Experimental Choices: A standard proton-decoupled ¹³C experiment is sufficient. However, for complex molecules, a ¹³C-{¹H, ¹⁹F} double-decoupling experiment could be performed to simplify the spectrum to four singlets, though this requires specialized hardware.[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clean diagnostic signal for fluorinated compounds due to its 100% natural abundance and wide chemical shift range.[4][6]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|

| C3-F₂ | -90 to -110 | Triplet (t) | ³J(FH) ≈ 15 Hz | The two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a triplet by the two adjacent protons on C4. The chemical shift is referenced to CFCl₃. |

Causality of Experimental Choices: ¹⁹F NMR spectra are typically acquired with proton decoupling to simplify the spectrum. However, for structural confirmation, a proton-coupled spectrum is essential to observe the F-H coupling, as described above.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of ~0-12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set the spectral width to cover ~0-200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range (e.g., -50 to -150 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Acquire 32-64 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the chemical shift scales using the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]

Predicted IR Data & Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amide and C-F bonds.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3200 | Medium, Broad | N-H Stretch | Amide (N-H) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1720 | Strong, Sharp | C=O Stretch | γ-Lactam (Amide) |

| ~1450 | Medium | CH₂ Bend | Aliphatic (CH₂) |

| 1200-1000 | Very Strong | C-F Stretch | Gem-difluoroalkane |

Rationale for Key Absorptions:

-

C=O Stretch: The carbonyl stretch of a five-membered lactam typically appears around 1700 cm⁻¹. The presence of the strongly electron-withdrawing gem-difluoro group at the alpha position (C3) will increase the frequency of the C=O stretch, likely shifting it to a higher wavenumber (~1720 cm⁻¹).

-

C-F Stretches: The C-F stretching vibrations are characteristically very strong and appear in the fingerprint region. The gem-difluoro group will give rise to intense, complex absorption bands in the 1200-1000 cm⁻¹ range, which are highly diagnostic for the presence of fluorine.[9]

Experimental Protocol for FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a relatively small and volatile molecule like this compound.[11]

Predicted Mass Spectrum & Fragmentation Analysis

Molecular Formula: C₄H₅F₂NO Exact Mass: 121.0340 Molecular Weight: 121.10

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 121 | [M]⁺˙ | Molecular ion. Expected to be of moderate to low abundance. |

| 93 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the lactam carbonyl group, a common fragmentation pathway for cyclic amides. |

| 71 | [C₃H₅F₂]⁺ | Fragment resulting from the loss of HNCO. |

| 51 | [CHF₂]⁺ | Alpha-cleavage leading to the formation of the difluoromethyl cation. |

Fragmentation Pathway Rationale: Upon electron ionization (EI), the molecular ion will be formed. The most likely initial fragmentation is the characteristic loss of carbon monoxide (CO) from the lactam ring to yield a radical cation at m/z 93. Further fragmentation of the ring structure would lead to smaller charged fragments. The presence of the gem-difluoro group makes fragments containing the CF₂ moiety, such as the difluoromethyl cation (m/z 51), likely.[12][13]

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid column overloading.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to ~230 °C.

-

Quadrupole Temperature: Set to ~150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique "fingerprint" for its positive identification and quality control. The key diagnostic features are:

-

¹H NMR: A characteristic triplet of triplets around 2.6 ppm, arising from H-H and H-F coupling.

-

¹³C NMR: A downfield triplet (~120 ppm) with a very large ¹J(CF) coupling constant (~250 Hz).

-

¹⁹F NMR: A single triplet signal in the range of -90 to -110 ppm.

-

FT-IR: A strong amide C=O stretch at a higher-than-usual wavenumber (~1720 cm⁻¹) and very strong C-F stretching bands between 1200-1000 cm⁻¹.

-

MS: A molecular ion at m/z 121 and a prominent fragment corresponding to the loss of CO at m/z 93.

By combining these techniques and understanding the underlying principles of how the gem-difluoro group influences the spectroscopic output, researchers can confidently confirm the structure and purity of this vital synthetic intermediate, ensuring the integrity of their drug discovery and development programs.

References

- Sigma-Aldrich. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. PubChem.

- National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine. PubChem.

- Dalvie, D., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-61.

- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.

- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- Koldobskii, A. B., et al. (2024). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 1-[2-(3,3-Difluoropyrrolidin-1-yl)-2-oxoethyl]-3-[1-(2-fluorophenyl)indazol-4-yl]imidazolidin-2-one. PubChem.

- NIST. (n.d.). NIST Chemistry WebBook Search. National Institute of Standards and Technology.

- Dembinski, R., et al. (2011). Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes. Rapid Communications in Mass Spectrometry, 25(22), 3417-21.

- D'Auria, M., et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules, 28(12), 4702.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.

- ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c.

- NIST. (n.d.). Pyrrolidine. NIST WebBook.

- Dvinskikh, S. V., et al. (2010). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 98(3), 445-451.

- PubChem. (n.d.). US10125097, Example 21.

- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Mendes, C., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Applied Sciences, 10(24), 8933.

- FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (FDB009379).

- NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook.

- NIST. (n.d.). Difluoromethane. NIST WebBook.

- Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs.

- Gouverneur, V., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3443-3447.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Balasubramanian, T., et al. (2015). Spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies of 3t-pentyl-2r,6c-diphenylpiperidin-4-one thiosemicarbazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 937-48.

- Al-Alami, M. Z., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(8), 619-640.

- StudySmarter. (n.d.). 13C NMR.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

- Mohler, F. L., et al. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 42(4), 379-385.

- Mantasha, Z. (n.d.). IR AND FTIR SPECTROSCOPY AND ITS APPLICATION. SlideShare.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies of 3t-pentyl-2r,6c-diphenylpiperidin-4-one thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. biophysics.org [biophysics.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. IR AND FTIR SPECTROSCOPY AND ITS APPLICATION by Drx Zainab Mantasha.pptx [slideshare.net]

- 9. d-nb.info [d-nb.info]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. Welcome to the NIST WebBook [webbook.nist.gov]

- 12. Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the ¹H NMR of 3,3-Difluoropyrrolidin-2-one

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. 3,3-Difluoropyrrolidin-2-one is a valuable building block in this domain, where the gem-difluoro group acts as a bioisostere for a carbonyl or other functional groups. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering researchers and drug development professionals a detailed interpretation of its spectral features, the underlying physical principles, and a validated protocol for data acquisition.

Introduction: The Significance of Fluorine in NMR Spectroscopy

The ¹⁹F nucleus possesses properties that make it highly amenable to NMR studies, including a nuclear spin of ½ and 100% natural abundance.[1][2] Consequently, its presence in a molecule introduces distinct and informative complexity into the corresponding ¹H NMR spectrum. The high electronegativity of fluorine atoms induces a strong deshielding effect on neighboring protons, causing their resonance signals to appear at a higher chemical shift (downfield).[3] Furthermore, the magnetic moment of the ¹⁹F nucleus couples with nearby protons through covalent bonds, resulting in signal splitting known as J-coupling or spin-spin coupling.[4] This coupling, observable over two (²JHF), three (³JHF), and sometimes more bonds, provides invaluable information about molecular connectivity and conformation.[5][6]

This compound presents a fascinating case study where these effects manifest clearly, creating a unique spectral fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.

Structural Analysis and Predicted ¹H NMR Spectrum

The structure of this compound contains three distinct sets of protons, each with a unique electronic environment that dictates its appearance in the ¹H NMR spectrum.

-

H-N (Amide Proton): The proton attached to the amide nitrogen.

-

H-5 (Methylene Protons α to Nitrogen): The two protons on the carbon adjacent to the amide nitrogen.

-

H-4 (Methylene Protons α to CF₂): The two protons on the carbon adjacent to the gem-difluoro group.

Based on fundamental principles and empirical data from related structures, we can predict the characteristics of each signal.

The Amide Proton (H-N)

The chemical shift of amide N-H protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. In a solvent like CDCl₃, it typically appears as a broad singlet in the range of 6.0-8.0 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal shifts further downfield (often > 8.0 ppm) and becomes sharper. Its broadness often arises from quadrupolar broadening by the ¹⁴N nucleus and chemical exchange with residual water or other labile protons.[7]

The Methylene Protons at C-5 (α to Nitrogen)

These protons are in an environment typical for a lactam, adjacent to the nitrogen atom.[8][9] They are deshielded by the electron-withdrawing nature of the amide group.

-

Chemical Shift (δ): Expected to be in the range of 3.4 - 3.8 ppm.

-

Integration: Integrates to 2 protons.

-

Multiplicity: These protons are three bonds away from the two protons at the C-4 position. According to the n+1 rule, they will be split by the two H-4 protons into a triplet (t) , assuming the coupling constants are equivalent.

The Methylene Protons at C-4 (α to CF₂)

This signal is the most complex and informative in the spectrum. These protons are influenced by three distinct electronic effects: deshielding by the adjacent gem-difluoro group, deshielding by the β-carbonyl group, and spin-spin coupling to both the H-5 protons and the ¹⁹F nuclei.

-

Chemical Shift (δ): The powerful electron-withdrawing effect of the two fluorine atoms will cause a significant downfield shift. The expected chemical shift is in the range of 2.6 - 3.2 ppm.

-

Integration: Integrates to 2 protons.

-

Multiplicity: This signal is subject to two different vicinal couplings:

-

³JHH Coupling: Coupling to the two protons at the C-5 position will produce a triplet .

-

³JHF Coupling: Coupling to the two fluorine atoms at the C-3 position will also produce a triplet .

-

-

The result of these two simultaneous couplings is a triplet of triplets (tt) . This distinctive pattern is a clear diagnostic marker for the CH₂-CF₂ moiety in this ring system.

Summary of Predicted Spectral Data

The predicted ¹H NMR parameters for this compound in CDCl₃ at 400 MHz are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| H-N | 6.0 - 8.0 | 1H | Broad Singlet (br s) | N/A |

| H-5 (CH₂-N) | 3.4 - 3.8 | 2H | Triplet (t) | ³JHH ≈ 7-8 Hz |

| H-4 (CH₂-CF₂) | 2.6 - 3.2 | 2H | Triplet of Triplets (tt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 10-14 Hz |

Visualization of Spin-Spin Coupling Network

A diagram illustrating the coupling relationships within this compound provides a clear visual map of the spin system.

Sources

- 1. biophysics.org [biophysics.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. eclass.uoa.gr [eclass.uoa.gr]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹³C NMR of 3,3-difluoropyrrolidin-2-one

Introduction: The Significance of the 3,3-difluoro-pyrrolidinyl Moiety in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates.[1][2] The gem-difluoro group (CF₂), in particular, serves as a valuable bioisostere for carbonyls, ethers, or hydroxyl groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[3][4] The 3,3-difluoropyrrolidine scaffold, a key component of the target molecule 3,3-difluoropyrrolidin-2-one, has been integrated into numerous advanced therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5]

Given its prevalence, the precise and unambiguous structural characterization of molecules containing this moiety is paramount for drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the presence of fluorine introduces unique complexities into ¹³C NMR spectra that require a specialized understanding for accurate interpretation. This guide provides a detailed examination of the principles, experimental protocols, and spectral analysis of this compound, serving as an authoritative resource for researchers in the field.

Core Principles: Understanding the Influence of Fluorine in ¹³C NMR

While standard ¹³C NMR spectroscopy is routinely performed with broadband proton decoupling to yield a simplified spectrum of singlets, this approach does not eliminate the influence of other magnetically active nuclei like ¹⁹F.[6] Since ¹⁹F has a nuclear spin (I = ½) and 100% natural abundance, its presence leads to through-bond scalar coupling (J-coupling) with nearby carbon atoms, resulting in complex but highly informative splitting patterns.

1. Electronegativity and Chemical Shift: The two highly electronegative fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect. This effect deshields the directly attached carbon (C3), shifting its resonance significantly downfield. The effect extends, to a lesser degree, to the adjacent carbons (C2 and C4), also causing a downfield shift compared to their non-fluorinated analogs.[7]

2. Carbon-Fluorine (C-F) Coupling: The most prominent feature in the ¹³C NMR spectrum of an organofluorine compound is the presence of C-F J-coupling, which is observed over multiple bonds. The magnitude of the coupling constant (J) is highly dependent on the number of intervening bonds:

-

One-bond coupling (¹JCF): This is the largest coupling, typically ranging from 240 to 320 Hz for sp³ carbons.[8] Its magnitude is directly related to the s-character of the C-F bond.

-

Two-bond coupling (²JCF): Geminal coupling is also significant, usually in the range of 20-40 Hz.

-

Three-bond coupling (³JCF): This long-range coupling is smaller, typically between 5 and 15 Hz.[9]

For this compound, the two fluorine atoms are chemically equivalent. Therefore, any carbon atom that couples to them will appear as a triplet in the ¹³C{¹H} spectrum, following the n+1 rule where n=2.

Experimental Protocol: Acquiring a High-Quality ¹³C{¹H} Spectrum

A self-validating protocol is essential for generating reliable and reproducible data. The following steps outline the best practices for the NMR analysis of this compound.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Given the polar, aprotic nature of the lactam, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) are excellent choices.[10] For this protocol, we will use DMSO-d₆.

-

Concentration: Dissolve approximately 15-25 mg of this compound in 0.6 mL of DMSO-d₆. This concentration provides a good balance for achieving a high signal-to-noise ratio in a reasonable timeframe, especially for the quaternary C3 carbon.[11]

-

Homogenization: After adding the solvent, vortex the sample vial thoroughly to ensure a homogeneous solution. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

-

Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband observe probe is recommended.

-

Tuning and Matching: Tune the probe to the ¹³C frequency (approximately 100.6 MHz on a 400 MHz instrument) to ensure maximum signal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

3. Data Acquisition:

-

Experiment: Select a standard ¹³C{¹H} pulse program with power-gated proton decoupling (e.g., zgpg30 on Bruker systems).

-

Key Parameters:

-

Spectral Width (SW): Set to ~220-250 ppm to cover the entire expected range of carbon chemical shifts.

-

Transmitter Frequency Offset (O1P): Center the spectral window at approximately 100-110 ppm.

-

Acquisition Time (AQ): Set to 1.0–1.5 seconds. This duration influences the digital resolution of the spectrum.

-

Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for adequate relaxation of the carbon nuclei between scans, which is crucial for obtaining quantitatively reliable signal intensities, especially for the non-protonated C3 carbon.

-

Number of Scans (NS): Acquire at least 1024 scans. Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a higher number of scans is necessary to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Correction and Referencing: Perform phase correction and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.[12]

Predicted Spectrum Analysis and Interpretation

Based on established principles of chemical shifts and C-F coupling constants, a predicted ¹³C NMR spectrum for this compound in DMSO-d₆ can be confidently assigned.

Data Presentation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C2 (C=O) | ~170 - 175 | Triplet (t) | ³JCF ≈ 5 - 10 Hz | The carbonyl carbon appears in the typical downfield region for amides.[7] It experiences a small three-bond coupling to the two fluorine atoms. |

| C3 (CF₂) | ~115 - 125 | Triplet (t) | ¹JCF ≈ 240 - 260 Hz | This quaternary carbon is significantly deshielded by the two directly attached fluorine atoms. It exhibits a very large one-bond coupling, resulting in a broad triplet.[6][8] |

| C4 (CH₂) | ~35 - 45 | Triplet (t) | ²JCF ≈ 20 - 25 Hz | This methylene carbon is adjacent to the CF₂ group. Its chemical shift is influenced by the inductive effect of the fluorines, and it shows a characteristic two-bond coupling. |

| C5 (CH₂) | ~45 - 55 | Triplet (t) | ³JCF ≈ 5 - 10 Hz | This methylene carbon is adjacent to the amide nitrogen. It is expected to be further downfield than C4 due to the influence of the nitrogen. It will exhibit a smaller three-bond coupling to the fluorine atoms. |

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the logical workflow from the molecular structure to the key features of the predicted ¹³C NMR spectrum.

Caption: Workflow from molecular structure to predicted ¹³C NMR spectral features.

Conclusion

The ¹³C NMR spectrum of this compound provides a rich source of structural information, directly confirming the presence and position of the crucial gem-difluoro moiety. While the spectrum is more complex than that of its non-fluorinated counterparts, a systematic approach grounded in the principles of electronegativity and C-F J-coupling allows for a complete and confident assignment of all carbon resonances. The experimental protocol and interpretive guide presented here serve as a robust framework for researchers, enabling the reliable characterization of this important class of molecules and accelerating the pace of drug discovery and development.

References

- Calculated and experimental 13 C NMR chemical shifts. ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Zhou, Y., Murphy, G. K., & Braden, T. M. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5895–5929.

- Preparation of polar EXTRACTS for GCMS and NMR analysis. Metabolomics Workbench.

- Brown, P. N., et al. (2021). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 11(9), 584.

- Gorelsky, S. I., et al. (2021). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(23), 12809.

- 16: Multinuclear NMR. Chemistry LibreTexts.

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Prakash, C., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143–2161.

- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry.

- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.

- Stare, J., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3278.

- Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv.

- Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- 13C NMR Spectroscopy. Thieme.

- gem-Difluoro-Masked o-Quinone Methides Generated by Photocatalytic Radical (3+3) Annulation and Their (4+1) Cycloaddition with Sulfur Ylides. ACS Publications.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026.

- Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 2(5), 777–791.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs.

- 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- How to Prepare Your Samples for Polar Metabolite Analysis?. ResearchGate.

- Basic NMR Sample Preparation. YouTube.

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Carbon-fluorine coupling constants, n J CF. ResearchGate.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Mass Spectrometry of 3,3-Difluoropyrrolidin-2-one

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3,3-difluoropyrrolidin-2-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2] The strategic incorporation of fluorine atoms into molecular scaffolds can significantly alter physicochemical and pharmacological properties, making robust analytical characterization essential. This document outlines the foundational principles, predictable fragmentation pathways, and a validated experimental workflow tailored for researchers, scientists, and drug development professionals.

Foundational Principles: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry (MS) method is built upon a sound understanding of the analyte's chemical nature. The properties of this compound dictate the optimal analytical approach.

Analyte Characteristics

Key physicochemical properties are summarized below. These values are critical for selecting the appropriate ionization source and chromatographic conditions.

| Property | Value / Description | Rationale for MS Strategy |

| Molecular Formula | C₄H₅F₂NO | Defines the exact mass of the molecule. |

| Molecular Weight | 121.09 g/mol | Provides the nominal mass for unit-resolution mass spectrometers. |

| Exact Mass | 121.03426 Da | Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Structure | A five-membered lactam ring with geminal fluorine atoms at the C3 position. | The lactam structure contains a polar amide bond and a nitrogen atom that can be readily protonated. |

| Polarity | Polar molecule. | The amide group and fluorine atoms confer polarity, making it suitable for reverse-phase or HILIC chromatography and electrospray ionization.[3] |

Selecting the Optimal Ionization Technique

The choice of ionization technique is paramount for generating stable, representative ions of the analyte.

-

Electrospray Ionization (ESI): ESI is the premier choice for polar molecules like this compound.[4] It is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. The lactam nitrogen provides a basic site that is readily protonated in the acidic mobile phases commonly used in liquid chromatography (LC)-MS.[5][6]

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for polar compounds, APCI is generally more energetic than ESI and may be a secondary option if ESI fails to produce a sufficient signal.

-

Electron Ionization (EI): Used in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a hard ionization technique that causes extensive fragmentation.[7] While it can provide rich structural information, the molecular ion is often weak or absent for many compounds.[8] For a thermally stable and volatile compound like this, EI would reveal characteristic fragmentation but is less common for drug development workflows that favor LC-MS.[9][10]

Recommendation: Electrospray ionization (ESI) in positive ion mode is the most effective and widely applicable technique for the analysis of this compound, particularly when coupled with LC systems.[11][12]

Predicted Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and sensitive quantification. By isolating the protonated molecular ion ([M+H]⁺ at m/z 122.04) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."

While specific experimental spectra for this compound are not widely published, we can predict the fragmentation pathways based on the established principles of lactam and fluorinated compound chemistry.[5][13] The fragmentation of protonated lactams is often initiated from the protonated nitrogen atom.[5] Key predicted fragmentation events include:

-

Loss of Carbon Monoxide (CO): A hallmark fragmentation for cyclic amides and ketones is the neutral loss of CO (28 Da).[14] This would result in a fragment ion at m/z 94.04.

-

Loss of Hydrogen Fluoride (HF): Fluorinated compounds frequently eliminate HF (20 Da) as a stable neutral molecule.[15] This can occur from the parent ion to yield a fragment at m/z 102.03 or from subsequent fragments.

-

Ring-Opening and Subsequent Losses: The initial loss of CO can be followed by further fragmentation of the resulting open-chain ion.

Predicted MS/MS Fragmentation Table

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 122.04 ([M+H]⁺) | 102.03 | HF (20.01 Da) | Protonated 3-fluoro-2,3-dihydropyrrol-2-one |

| 122.04 ([M+H]⁺) | 94.04 | CO (28.00 Da) | Protonated 3,3-difluoroazetidine |

| 94.04 | 74.03 | HF (20.01 Da) | Protonated 3-fluoro-azete |

| 122.04 ([M+H]⁺) | 82.03 | C₂H₂O (40.01 Da) | Protonated difluoro-imine species |

The proposed fragmentation pathway is visualized in the diagram below.

A Validated Experimental Workflow for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the quantitative analysis or qualitative identification of this compound. The inclusion of quality control steps ensures data integrity and trustworthiness.[16]

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol or acetonitrile.

-